molecular formula C18H29N3O4S B2946934 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034460-18-7

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2946934
CAS No.: 2034460-18-7
M. Wt: 383.51
InChI Key: JRCRHQYFACVVBL-UHFFFAOYSA-N
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Description

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final compound. Common reagents used in the synthesis include methanesulfonic acid, dimethylformamide, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

Compared to similar compounds, 4-[(4-methoxy-3,5-dimethylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[(4-methoxy-3,5-dimethylphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-13-10-16(11-14(2)17(13)25-5)26(23,24)19-12-15-6-8-21(9-7-15)18(22)20(3)4/h10-11,15,19H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRHQYFACVVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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